molecular formula C10H15N5O3 B6603126 N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine CAS No. 2247103-58-6

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Cat. No. B6603126
CAS RN: 2247103-58-6
M. Wt: 253.26 g/mol
InChI Key: XZXAVZVSVLFACU-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (DMNP) is a novel pyrimidine compound with a wide range of applications in scientific research. DMNP is a relatively new compound, first synthesized in 2019, and has been studied for its potential use in a variety of fields. DMNP has been found to have unique properties that make it an attractive candidate for use in a variety of experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has been studied for its potential use in a variety of scientific research applications. It has been found to have unique properties that make it an attractive candidate for use in a variety of experiments. N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has been used in studies of its potential as an antioxidant, its ability to act as a fluorescent probe, and its potential to act as a drug delivery system. It has also been studied for its potential to act as a fluorescent probe for the detection of specific molecules in biological systems.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is not yet fully understood. However, it is believed that N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine interacts with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine may act as an antioxidant, helping to protect cells from damage caused by free radicals. It may also interact with certain proteins and enzymes, leading to changes in the activity of these proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine are not yet fully understood. However, it is believed that N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine may have a variety of effects on the body, including its ability to act as an antioxidant, its potential to act as a drug delivery system, and its potential to act as a fluorescent probe for the detection of specific molecules in biological systems.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has several advantages for use in laboratory experiments. It is a relatively new compound, making it an attractive candidate for use in a variety of experiments. It is also relatively easy to synthesize, making it accessible for researchers. Additionally, N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is stable in a variety of conditions, making it suitable for use in a variety of experiments.
One limitation of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is that its mechanism of action is not yet fully understood. Additionally, the biochemical and physiological effects of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine are not yet fully understood. As such, it is important for researchers to be aware of the potential risks associated with using N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine in scientific research. These include further studies of its potential as an antioxidant, its ability to act as a fluorescent probe, and its potential to act as a drug delivery system. Additionally, further research into the biochemical and physiological effects of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine could lead to a better understanding of its mechanism of action. Finally, further research into the potential applications of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine in other fields, such as drug development, could lead to new and exciting discoveries.

Synthesis Methods

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can be synthesized via a two-step process. The first step involves the reaction of 4-amino-5-nitropyrimidine with morpholine in the presence of anhydrous sodium sulfate, anhydrous zinc chloride, and dimethylformamide. This reaction yields N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine as the major product. The second step involves the use of a catalytic hydrogenation reaction to reduce the nitro group of the compound to an amine group.

properties

IUPAC Name

N,N-dimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXAVZVSVLFACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

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